Decanamide, N-(2-aminoethyl)-
Description
Decanamide, N-(2-aminoethyl)- is an aliphatic amide derivative characterized by a decanoyl (10-carbon) chain linked to a 2-aminoethylamine group. Its molecular formula is C₁₂H₂₅N₂O, and it serves as a structural motif in surfactants, pharmaceutical intermediates, and bioactive molecules. The compound’s primary functional groups—the amide bond and terminal amine—enable hydrogen bonding and ionic interactions, influencing solubility, stability, and biological activity .
Properties
IUPAC Name |
N-(2-aminoethyl)decanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26N2O/c1-2-3-4-5-6-7-8-9-12(15)14-11-10-13/h2-11,13H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWFLNNAZJIIHAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)NCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20480421 | |
| Record name | Decanamide, N-(2-aminoethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20480421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104538-36-5 | |
| Record name | Decanamide, N-(2-aminoethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20480421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Direct Amidation: One common method involves the reaction of decanoic acid with 2-aminoethanol in the presence of a dehydrating agent such as thionyl chloride or carbodiimide. The reaction typically occurs under reflux conditions to facilitate the formation of the amide bond.
Acyl Chloride Method: Another method involves converting decanoic acid to decanoyl chloride using reagents like oxalyl chloride or thionyl chloride. The decanoyl chloride is then reacted with 2-aminoethanol to form Decanamide, N-(2-aminoethyl)-.
Industrial Production Methods: Industrial production often employs the acyl chloride method due to its efficiency and higher yield. The process involves large-scale reactors where decanoic acid is first converted to decanoyl chloride, followed by the addition of 2-aminoethanol under controlled conditions to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Decanamide, N-(2-aminoethyl)- can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or nitroso compounds.
Reduction: The compound can be reduced to form primary amines or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products:
Oxidation: Nitroso derivatives or oxides.
Reduction: Primary amines.
Substitution: Halogenated amides or other substituted derivatives.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of various organic compounds.
- Acts as a ligand in coordination chemistry.
Biology:
- Investigated for its potential as a bioactive compound in drug development.
- Studied for its antimicrobial properties.
Medicine:
- Explored for its potential use in pharmaceuticals, particularly in the development of new therapeutic agents.
Industry:
- Utilized in the production of surfactants and emulsifiers.
- Employed in the formulation of cosmetics and personal care products.
Mechanism of Action
The mechanism of action of Decanamide, N-(2-aminoethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity or function. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.
Comparison with Similar Compounds
Aliphatic Amides with Varied Chain Lengths
Example Compounds :
- Dodecanamide, N-(2-aminoethyl)- (C₁₄H₂₉N₂O): Features a 12-carbon chain.
- Octadecenamide, N-(2-aminoethyl)- (C₁₈H₃₅N₂O): 18-carbon chain with unsaturation .
Key Findings :
- Solubility : Longer aliphatic chains (e.g., dodecanamide) reduce aqueous solubility due to increased hydrophobicity.
- Biological Activity: In cannabinoid receptor studies, longer chains (e.g., arachidonylamide) showed higher receptor affinity than shorter analogs .
- Applications : Decanamide derivatives are preferred in surfactants for balanced hydrophile-lipophile properties, while longer chains are used in lipid-based drug delivery .
Substituent Modifications: Aminoethyl vs. Hydroxyethyl
Example Compounds :
Key Findings :
- Receptor Binding: Replacing the amino group with hydroxyl (e.g., in arachidonylamides) increases CB1 receptor affinity by 3–5 fold. Hydrogen bonding via the hydroxyl group enhances interactions .
- Surfactant Efficacy: Hydroxyethyl derivatives (e.g., Sodium Caproamphohydroxypropylsulfonate) exhibit superior foaming and emulsifying properties compared to aminoethyl variants due to ionic sulfonate/carboxylate groups .
Aromatic vs. Aliphatic Backbones
Example Compound :
- Benzamide, N-(2-aminoethyl)- (C₉H₁₂N₂O): Aromatic benzamide core .
Key Differences :
- Rigidity : The benzene ring in benzamide derivatives introduces steric hindrance and planar rigidity, affecting molecular stacking and solubility.
- Applications : Benzamide derivatives are utilized in pharmaceuticals (e.g., enzyme inhibitors), whereas aliphatic decanamide analogs are common in surfactants and agrochemicals .
Surfactant Derivatives with Ionic Groups
Example Compounds :
Comparison :
- Performance : Sulfonate derivatives show higher thermal stability and salt tolerance, while carboxylates excel in biodegradability.
- Synthesis: Aminoethyl-based surfactants require additional steps for sulfonation/carboxylation, increasing production costs .
Data Tables
Table 1: Structural and Functional Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
